molecular formula C23H22FN3O3 B2854867 6-fluoro-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1251705-70-0

6-fluoro-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2854867
CAS No.: 1251705-70-0
M. Wt: 407.445
InChI Key: LUWNIOWZPNPKSC-UHFFFAOYSA-N
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Description

6-fluoro-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C23H22FN3O3 and its molecular weight is 407.445. The purity is usually 95%.
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Scientific Research Applications

Drug Metabolism and Disposition

Research on compounds like SB-649868, which is an orexin 1 and 2 receptor antagonist, has shown significant insights into drug metabolism and disposition in humans. Studies have revealed details about the pharmacokinetics, including absorption, distribution, metabolism, and excretion patterns of drugs, highlighting the importance of understanding drug behavior in the body to optimize therapeutic effects and minimize side effects (Renzulli et al., 2011).

Diagnostic Imaging

Compounds labeled with radioactive isotopes, such as 18F-FP-(+)-DTBZ and 18F-MK-6240, are used in positron emission tomography (PET) for imaging specific targets within the body, such as the vesicular monoamine transporter 2 (VMAT2) and neurofibrillary tangles (NFTs) in Alzheimer's disease. These studies provide valuable information for the diagnosis and monitoring of diseases, underscoring the potential of fluorinated compounds in diagnostic imaging (Lin et al., 2010); (Lohith et al., 2018).

Therapeutic Effects and Toxicity Evaluation

Studies have also explored the therapeutic effects and toxicity of various compounds, such as in the context of cellular proliferation in tumors using 18F-ISO-1 and the safety and dosimetry of novel radiotracers like 11C-CS1P1. These investigations are crucial for developing new treatments and understanding their safety profile, which is essential for clinical applications (Dehdashti et al., 2013); (Brier et al., 2022).

Properties

IUPAC Name

6-fluoro-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-4-11-27-13-19(21(28)18-12-16(24)7-10-20(18)27)23-25-22(26-30-23)15-5-8-17(9-6-15)29-14(2)3/h5-10,12-14H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWNIOWZPNPKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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